molecular formula C14H12Cl2N2OS B3037444 1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone CAS No. 478041-94-0

1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Cat. No. B3037444
CAS RN: 478041-94-0
M. Wt: 327.2 g/mol
InChI Key: HLBQXFHQDICAHW-UHFFFAOYSA-N
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Description

The compound “1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone” is an organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a dichlorobenzyl group, which is a benzyl group substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms as implied by its name. It would have a central pyrimidine ring with a methyl group at the 4-position and a 3,4-dichlorobenzyl group attached via a sulfur atom at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms on the benzyl group, the electron-donating methyl group on the pyrimidine ring, and the polarizable sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Protein Tyrosine Phosphatase Inhibition

  • Unique Aspect : X-ray structures of the catalytic domain of receptor-like protein tyrosine phosphatase γ (RPTPγ) revealed a ligand-induced “superopen” conformation not previously reported for PTPs. In this state, the compound acts as an apparent competitive inhibitor, binding in a hydrophobic pocket adjacent to the active site. It prevents closure of the WPD loop, disrupting the catalytic cycle of the enzyme .

Nonlinear Optical Behavior Prediction

Antidiabetic Properties

Cytosolic Phospholipase A2 Inhibition

Thiadiazole Derivative Properties

Future Directions

The study of novel pyrimidine derivatives is a rich field with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological testing of this compound .

properties

IUPAC Name

1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-8-11(9(2)19)6-17-14(18-8)20-7-10-3-4-12(15)13(16)5-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBQXFHQDICAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152608
Record name 1-[2-[[(3,4-Dichlorophenyl)methyl]thio]-4-methyl-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

CAS RN

478041-94-0
Record name 1-[2-[[(3,4-Dichlorophenyl)methyl]thio]-4-methyl-5-pyrimidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(3,4-Dichlorophenyl)methyl]thio]-4-methyl-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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